17-trans Prostaglandin F3alpha

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

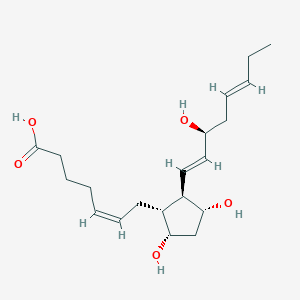

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5E)-3-hydroxyocta-1,5-dienyl]cyclopentyl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-19,21-23H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3+,7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKGBZWJAIABSY-XYJRQBLTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 17-trans Prostaglandin F3alpha

Abstract

This technical guide provides a comprehensive overview of 17-trans Prostaglandin F3alpha (17-trans-PGF3α), a lesser-known isomer of the prostaglandin F3 series. While research on this specific molecule is still in its nascent stages, this document synthesizes the available chemical and biological information, drawing upon established knowledge of related prostaglandin analogues to offer a holistic perspective for researchers, scientists, and drug development professionals. The guide covers the chemical identity, potential biosynthesis from dietary trans-fatty acids, and the contentious yet intriguing biological activity of 17-trans-PGF3α. A significant portion is dedicated to the putative mechanism of action, leveraging the well-characterized signaling of the Prostaglandin F (FP) receptor. Furthermore, this guide outlines the principles of analytical methodologies for its detection and quantification and discusses its potential, though largely unexplored, therapeutic implications. By clearly delineating established facts from scientifically grounded inferences, this document aims to be a valuable resource and a catalyst for future research into this novel prostaglandin.

Introduction: The Enigma of 17-trans Prostaglandin F3alpha

Prostaglandins are a class of lipid autacoids derived from fatty acids that play crucial roles in a myriad of physiological and pathological processes. While the 2-series prostaglandins (derived from arachidonic acid) are extensively studied, the 3-series prostaglandins, originating from eicosapentaenoic acid (EPA), are gaining increasing attention for their unique biological profiles. 17-trans Prostaglandin F3alpha is a geometric isomer of Prostaglandin F3alpha, distinguished by a trans double bond at the 17th carbon position. Its potential origin from the metabolism of dietary trans-fatty acids places it at the intersection of nutrition and cellular signaling, suggesting a role in modulating inflammatory pathways. However, the scientific literature on 17-trans-PGF3α is sparse, presenting both a challenge and an opportunity for the scientific community. This guide endeavors to collate the existing data and provide a forward-looking perspective on this intriguing molecule.

Chemical Identity and Properties

A solid understanding of the chemical characteristics of 17-trans-PGF3α is fundamental to any research endeavor.

| Property | Value | Source |

| Chemical Name | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-en-5-ynyl]cyclopentyl]hept-5-enoic acid | Inferred from PGF3α structure |

| Molecular Formula | C20H32O5 | [1] |

| Molecular Weight | 352.47 g/mol | [1] |

| CAS Number | 211100-24-2 | [1] |

| Canonical SMILES | CCC=C/C=C/[C@H]1C[C@H]1O | Inferred from structure |

| Isomeric Relationship | Double bond isomer of Prostaglandin F3α | [2] |

Structural Elucidation: The key structural feature of 17-trans-PGF3α is the trans configuration of the double bond between carbons 17 and 18. This seemingly minor alteration in geometry compared to its cis counterpart, PGF3α, can have profound implications for its biological activity due to differences in how it fits into the binding pocket of its target receptor.

Biosynthesis: A Putative Link to Dietary Trans-Fatty Acids

The prevailing hypothesis is that 17-trans-PGF3α is a metabolite of dietary trans-fatty acids.[2] While the complete enzymatic pathway has not been elucidated, a plausible route can be inferred from the known mechanisms of prostaglandin synthesis.

Proposed Biosynthetic Pathway:

-

Ingestion and Incorporation: Dietary fatty acids with a trans double bond at the ω-3 position are ingested and incorporated into the phospholipid membranes of cells.

-

Release by Phospholipase A2: Upon cellular stimulation (e.g., by inflammatory signals), phospholipase A2 (PLA2) hydrolyzes the ester bond at the sn-2 position of the membrane phospholipids, releasing the trans-fatty acid into the cytoplasm.

-

Cyclooxygenase (COX) Activity: The free trans-fatty acid can then serve as a substrate for cyclooxygenase (COX) enzymes (COX-1 and COX-2). The COX enzyme catalyzes the addition of two molecules of oxygen to form an unstable endoperoxide intermediate, Prostaglandin G3 (PGG3) with a trans double bond.

-

Peroxidase Activity: The same COX enzyme then reduces the hydroperoxy group of PGG3 to a hydroxyl group, yielding Prostaglandin H3 (PGH3) with a trans double bond.

-

Prostaglandin F Synthase Activity: Finally, a prostaglandin F synthase would catalyze the reduction of the endoperoxide bridge of the trans-PGH3 to yield 17-trans-Prostaglandin F3alpha.

Caption: Proposed biosynthesis of 17-trans-PGF3alpha.

It is important to note that the efficiency of each of these steps with a trans-substrate is currently unknown and a subject for future investigation. Dietary trans fatty acids have been shown to potentially inhibit eicosanoid metabolism.[3]

Biological Activity: An Unresolved Dichotomy

The biological activity of 17-trans-PGF3α is a subject of conflicting reports, highlighting the need for further rigorous investigation.

One commercial supplier suggests that 17-trans-PGF3α possesses anti-inflammatory activity, citing a 2018 study by Lara-Guzmán and colleagues.[1] In this study, the researchers investigated the effects of oxidized low-density lipoprotein (oxLDL) on human macrophages.[4] Their analysis of 35 different oxylipins revealed that the levels of several prostaglandins, including 17-trans-PGF3α, were significantly increased in macrophages stimulated with oxLDL.[4] The authors of that study propose the existence of a "salvage pathway mediated by anti-inflammatory PGs (PGE1 and 17-trans-PGF3α)" in response to oxLDL-induced injury.[4] This suggests a potential compensatory or anti-inflammatory role for 17-trans-PGF3α in the context of oxLDL-induced inflammation.

Conversely, another major supplier of lipid molecules, Cayman Chemical, states that there are no published reports on the biological activity of 17-trans-PGF3α.[2] This discrepancy underscores the preliminary nature of the findings and the necessity for direct experimental evidence to definitively characterize the biological effects of this molecule. It is plausible that the observed increase in 17-trans-PGF3α in the Lara-Guzmán et al. study is a marker of a particular metabolic state induced by oxLDL, rather than a direct indicator of its function.

Putative Mechanism of Action: Insights from the FP Receptor

In the absence of direct studies on 17-trans-PGF3α, we can infer its likely mechanism of action by examining its structurally similar counterpart, PGF2α, and its interaction with the Prostaglandin F receptor (FP receptor). The FP receptor is a G-protein coupled receptor (GPCR) that is the primary target for PGF2α.

FP Receptor Signaling Cascade:

-

Ligand Binding: It is hypothesized that 17-trans-PGF3α, like PGF2α, binds to the FP receptor on the cell surface. The affinity and efficacy of this binding are currently unknown and represent a critical knowledge gap.

-

Gq-Protein Activation: Upon agonist binding, the FP receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein, Gq.

-

Phospholipase C (PLC) Activation: The activated alpha subunit of Gq stimulates the membrane-bound enzyme, phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 Pathway: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This increase in intracellular Ca2+ can activate various calcium-dependent enzymes and signaling pathways.

-

DAG Pathway: DAG remains in the cell membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC). PKC, in turn, phosphorylates a variety of downstream target proteins, leading to cellular responses.

-

-

MAPK and Rho Pathway Activation: Activation of the FP receptor has also been shown to stimulate the Mitogen-Activated Protein Kinase (MAPK) and Rho signaling pathways, which are involved in cell growth, differentiation, and cytoskeletal organization.

Caption: Putative signaling pathway of 17-trans-PGF3alpha via the FP receptor.

Analytical Methodologies: Detection and Quantification

The accurate detection and quantification of 17-trans-PGF3α in biological matrices present analytical challenges due to its low endogenous concentrations and the presence of structurally similar isomers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of prostaglandins and their isomers.[5]

Experimental Protocol: A General Framework for LC-MS/MS Analysis

The following is a generalized protocol that can be adapted for the analysis of 17-trans-PGF3α. Validation and optimization will be required for specific biological matrices.

-

Sample Collection and Storage:

-

Collect biological samples (e.g., plasma, cell culture supernatant, tissue homogenates) and immediately add an antioxidant cocktail (e.g., butylated hydroxytoluene) to prevent auto-oxidation.

-

Snap-freeze samples in liquid nitrogen and store at -80°C until analysis.

-

-

Internal Standard Spiking:

-

Prior to extraction, spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., d4-PGF2α). This will correct for sample loss during extraction and for matrix effects during ionization. An ideal internal standard would be d4-17-trans-PGF3α, if commercially available.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Acidify the sample to pH ~3.5 with a weak acid (e.g., formic acid).

-

Load the acidified sample onto the SPE cartridge.

-

Wash the cartridge with a low-percentage organic solvent to remove hydrophilic impurities.

-

Elute the prostaglandins with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

-

Reconstitution and LC-MS/MS Analysis:

-

Reconstitute the dried extract in a small volume of the initial mobile phase.

-

Inject the sample onto a reverse-phase C18 liquid chromatography column.

-

Employ a gradient elution with a mobile phase consisting of water with a small percentage of formic acid (for protonation) and an organic solvent such as acetonitrile or methanol.

-

The mass spectrometer should be operated in negative electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the deprotonated molecule [M-H]-, and specific product ions will be monitored. The MRM transitions will need to be optimized using a pure standard of 17-trans-PGF3α.

-

Data Presentation: Expected MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 17-trans-PGF3α | 351.2 | To be determined empirically |

| d4-PGF2α (Internal Std) | 357.2 | 193.1 |

Therapeutic Potential and Future Directions

The therapeutic potential of 17-trans-PGF3α is largely speculative at this stage and hinges on the definitive characterization of its biological activity.

-

If Anti-inflammatory: Should the anti-inflammatory properties of 17-trans-PGF3α be confirmed, it could represent a novel therapeutic agent for a range of inflammatory conditions. Its potential origin from dietary sources also opens up avenues for nutritional interventions to modulate its endogenous production.

-

If Pro-inflammatory: Conversely, if it is found to be pro-inflammatory, it could be a novel biomarker for diseases associated with the consumption of trans-fats and could be a target for therapeutic intervention.

Key Research Questions to be Addressed:

-

Definitive Biological Activity: What are the direct effects of 17-trans-PGF3α on immune cells (e.g., macrophages, T-cells) in vitro? Does it modulate the production of pro- and anti-inflammatory cytokines?

-

Receptor Binding and Activation: What is the binding affinity and efficacy of 17-trans-PGF3α for the FP receptor and other prostanoid receptors?

-

Biosynthesis and Metabolism: What are the specific enzymes responsible for the synthesis of 17-trans-PGF3α from dietary trans-fatty acids? How is it metabolized and cleared from the body?

-

In Vivo Relevance: What are the physiological and pathophysiological roles of 17-trans-PGF3α in animal models of disease?

Conclusion

17-trans-Prostaglandin F3alpha stands as an enigmatic molecule with the potential to bridge the fields of nutritional science and lipid signaling. While the current body of knowledge is limited and contains points of contention, the available evidence suggests a role in the inflammatory response, possibly as a metabolite of dietary trans-fatty acids. This technical guide has aimed to provide a comprehensive and scientifically rigorous overview of the current understanding of 17-trans-PGF3α, while also highlighting the significant knowledge gaps that need to be addressed. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into the biology of this unique prostaglandin, ultimately unlocking its potential for human health.

References

-

Lara-Guzmán, O. J., Gil-Izquierdo, Á., Medina, S., Osorio, E., Álvarez-Quintero, R., Zuluaga, N., Oger, C., Galano, J.-M., Durand, T., & Muñoz-Durango, K. (2018). Oxidized LDL triggers changes in oxidative stress and inflammatory biomarkers in human macrophages. Redox Biology, 15, 1–11. [Link]

-

Johnson, C. H., & Al-Gassick, A. (2015). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Prostaglandins & other lipid mediators, 121(Pt A), 58–68. [Link]

- Sugano, M., & Koga, T. (1992). Trans Fatty Acids: Effects on Eicosanoid Production.

-

Wang, D., & Dubois, R. N. (2010). Eicosanoids and cancer. Nature reviews. Cancer, 10(3), 181–193. [Link]

Sources

- 1. Clinical predictors of oxidized low-density lipoprotein in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. aocs.org [aocs.org]

- 4. Oxidized LDL triggers changes in oxidative stress and inflammatory biomarkers in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

An In-Depth Technical Guide to 17-trans Prostaglandin F3alpha: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 17-trans Prostaglandin F3alpha (17-trans PGF3α), a notable isomer of the prostaglandin F3 series. Prostaglandins, a class of lipid autacoids derived from fatty acids, are pivotal in a myriad of physiological and pathological processes. The F-series prostaglandins, in particular, are recognized for their potent biological activities. This document delves into the intricate chemical structure and physicochemical properties of 17-trans PGF3α, its biosynthesis from omega-3 fatty acid precursors, and its potential, albeit currently debated, biological functions. We will explore the underlying signaling mechanisms, likely mediated through the prostaglandin F receptor (FP receptor), and present established analytical methodologies for its detection and quantification. This guide is intended to be a valuable resource for researchers investigating the roles of prostaglandins in health and disease and for professionals engaged in the development of novel therapeutics targeting these pathways.

Introduction: The Prostaglandin F3 Series and the Significance of 17-trans PGF3α

Prostaglandins are a group of physiologically active lipid compounds that exert hormone-like effects in animal tissues.[1] They are derived from fatty acids through the cyclooxygenase (COX) pathway.[2] The "3" in the PGF3 series signifies the presence of three double bonds in their aliphatic side chains, originating from the metabolism of omega-3 fatty acids, such as eicosapentaenoic acid (EPA). This contrasts with the 2-series prostaglandins, which are synthesized from the omega-6 fatty acid arachidonic acid. The consumption of omega-3 fatty acids can lead to an increased production of 3-series prostaglandins, which are often associated with less inflammatory responses compared to their 2-series counterparts.[3]

17-trans PGF3α is a specific stereoisomer of PGF3α, distinguished by the trans configuration of the double bond at the C-17 position.[4] This subtle structural alteration can significantly influence the molecule's biological activity and metabolic stability. While research on many prostaglandins is extensive, 17-trans PGF3α remains a less-chartered territory, presenting both a challenge and an opportunity for novel discoveries in lipid biology and pharmacology.

Chemical Structure and Physicochemical Properties

A thorough understanding of the chemical nature of 17-trans PGF3α is fundamental to any investigation into its biological role and for the development of analytical methods.

Chemical Structure and Stereochemistry

The formal IUPAC name for 17-trans Prostaglandin F3alpha is 9α,11α,15S-trihydroxy-prosta-5Z,13E,17E-trien-1-oic acid .[4] Its structure consists of a cyclopentane ring with two hydroxyl groups in the alpha configuration at positions C-9 and C-11, and two aliphatic side chains. The upper (alpha) chain is a carboxylic acid, and the lower (omega) chain contains a hydroxyl group at C-15 in the S configuration and a trans double bond at C-17.

The stereochemistry of the hydroxyl groups on the cyclopentane ring and the configuration of the double bonds in the side chains are critical for its biological activity and interaction with receptors.

Physicochemical Properties

A summary of the key physicochemical properties of 17-trans PGF3α is presented in the table below. This information is crucial for designing experimental protocols, including solvent selection for extraction, purification, and in vitro assays.

| Property | Value | Source |

| CAS Number | 211100-24-2 | [4] |

| Molecular Formula | C20H32O5 | [4] |

| Molecular Weight | 352.5 g/mol | [4] |

| Appearance | Not explicitly stated, but likely a solid at room temperature. | |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF. | [4] |

| Stability | Stable for at least two years when stored at -20°C. | [4] |

Biosynthesis and Metabolism

Prostaglandins of the 3-series are synthesized from the omega-3 fatty acid, eicosapentaenoic acid (EPA). The biosynthesis of 17-trans PGF3α is believed to follow the general prostaglandin synthesis pathway.

Biosynthesis of PGF3α from Eicosapentaenoic Acid (EPA)

The synthesis is initiated by the action of cyclooxygenase (COX) enzymes (COX-1 and COX-2) on EPA, leading to the formation of the unstable endoperoxide intermediate, Prostaglandin G3 (PGG3).[2] PGG3 is then rapidly converted to Prostaglandin H3 (PGH3) by the peroxidase activity of the same COX enzyme. PGH3 serves as a crucial branching point for the synthesis of various prostanoids. Prostaglandin F synthase (PGFS) can then catalyze the reduction of PGH3 to yield PGF3α. The formation of the 17-trans isomer could potentially arise from the metabolism of dietary trans fatty acids.[4]

Caption: Biosynthetic pathway of Prostaglandin F3alpha from EPA.

Metabolism

The metabolism of prostaglandins is a rapid process that terminates their biological activity. While specific metabolic pathways for 17-trans PGF3α have not been elucidated, it is expected to undergo similar enzymatic degradation as other PGF compounds. This typically involves oxidation of the C-15 hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), followed by reduction of the C-13 double bond and subsequent beta- and omega-oxidation of the side chains.

Biological Function and Mechanism of Action

The biological activity of 17-trans PGF3α is a subject of ongoing investigation, with some conflicting reports.

Reported Biological Activities

One source suggests that 17-trans PGF3α possesses anti-inflammatory activity. However, another reputable supplier of this compound explicitly states that there are no published reports on its biological activity.[4] This discrepancy highlights the nascent stage of research into this particular prostaglandin isomer. The anti-inflammatory properties of omega-3 derived prostaglandins are a well-established concept, suggesting a plausible, yet unconfirmed, role for 17-trans PGF3α in modulating inflammatory responses.[5]

Postulated Mechanism of Action: FP Receptor Signaling

Prostaglandins of the F-series primarily exert their effects by binding to and activating the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[6] Upon agonist binding, the FP receptor typically couples to Gq proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade can lead to a variety of cellular responses, including smooth muscle contraction, cell proliferation, and modulation of inflammatory pathways.[7] It is highly probable that any biological effects of 17-trans PGF3α are mediated through this canonical FP receptor signaling pathway.

Caption: Postulated signaling pathway of 17-trans PGF3alpha via the FP receptor.

Analytical Methodologies

Accurate and sensitive analytical methods are essential for the detection and quantification of 17-trans PGF3α in biological matrices and for its characterization in chemical synthesis. Given its structural similarity to other prostaglandins, chromatographic separation is a critical component of most analytical workflows.

Extraction from Biological Samples

Prostaglandins are typically present at low concentrations in biological fluids and tissues. Therefore, an efficient extraction and purification step is necessary prior to analysis. A common method involves liquid-liquid extraction.

Step-by-Step Protocol for Prostaglandin Extraction:

-

Sample Collection and Homogenization: Collect biological samples (e.g., plasma, tissue) and immediately add a COX inhibitor (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis. Homogenize tissue samples in an appropriate buffer.

-

Acidification: Acidify the sample to approximately pH 3.5 with a suitable acid (e.g., citric acid or formic acid) to protonate the carboxylic acid group of the prostaglandin, making it more soluble in organic solvents.

-

Liquid-Liquid Extraction: Extract the acidified sample with a water-immiscible organic solvent such as ethyl acetate or a hexane/ethyl acetate mixture.[8] Repeat the extraction process to ensure high recovery.

-

Drying and Reconstitution: Combine the organic phases, dry the solvent under a stream of nitrogen, and reconstitute the residue in a small volume of a solvent compatible with the subsequent analytical technique (e.g., methanol/water for LC-MS).[8]

Chromatographic Separation and Mass Spectrometric Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of prostaglandins due to its high sensitivity and specificity.[8] Gas chromatography-mass spectrometry (GC-MS) can also be used, but typically requires derivatization of the analyte.[8]

Exemplary LC-MS/MS Workflow:

Caption: A typical workflow for the analysis of prostaglandins by LC-MS/MS.

Key Considerations for LC-MS/MS Analysis:

-

Chromatography: A reversed-phase C18 column is commonly used for the separation of prostaglandins. A gradient elution with a mobile phase consisting of an aqueous component with a modifier (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is typically employed.

-

Mass Spectrometry: Electrospray ionization (ESI) in the negative ion mode is effective for prostaglandins due to the presence of the carboxylic acid group. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and an isotopically labeled internal standard.

Synthesis

A common strategy involves a conjugate addition of an organocuprate reagent to a cyclopentenone intermediate to introduce the omega-chain, followed by the attachment of the alpha-chain via a Wittig reaction or a similar olefination method. The stereochemistry of the final product is carefully controlled throughout the synthetic sequence. A key challenge in the synthesis of 17-trans PGF3α would be the stereoselective formation of the trans double bond at the C-17 position.

Conclusion and Future Directions

17-trans Prostaglandin F3alpha is an intriguing molecule at the frontier of lipid research. Its definitive biological role remains to be fully elucidated, particularly the conflicting reports regarding its anti-inflammatory properties. Future research should focus on a number of key areas:

-

Definitive Biological Characterization: Rigorous in vitro and in vivo studies are needed to confirm or refute the anti-inflammatory activity of 17-trans PGF3α and to explore other potential biological functions. This should include receptor binding assays to determine its affinity for the FP receptor and other prostanoid receptors.

-

Elucidation of Biosynthetic and Metabolic Pathways: A detailed understanding of how 17-trans PGF3α is produced and degraded in biological systems is crucial.

-

Development of Specific Analytical Tools: The availability of specific antibodies and highly validated analytical standards will be essential for advancing research in this area.

-

Total Synthesis: The development of an efficient and stereocontrolled total synthesis of 17-trans PGF3α would provide the necessary quantities of pure material for comprehensive biological evaluation and could open avenues for the synthesis of novel analogs with therapeutic potential.

As our understanding of the intricate roles of lipid mediators in health and disease continues to grow, further investigation into less-studied molecules like 17-trans Prostaglandin F3alpha holds the promise of uncovering new biological mechanisms and identifying novel therapeutic targets.

References

-

Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization. PubMed Central. [Link]

-

A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid. Frontiers in Public Health. [Link]

-

An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. PubMed Central. [Link]

-

Tandem mass spectrometry analysis of prostaglandins and isoprostanes. University of Alabama at Birmingham. [Link]

-

Prostaglandin F receptor. Wikipedia. [Link]

-

Extraction and Purification of Prostaglandins and Thromboxane From Biological Samples for Gas Chromatographic Analysis. PubMed. [Link]

-

Prostaglandins E3 and F3 alpha are excreted in human urine after ingestion of n - 3 polyunsaturated fatty acids. PubMed. [Link]

-

Effect of prostaglandin F3 alpha on gastric mucosal injury by ethanol in rats. PubMed. [Link]

-

The anti-inflammatory effects of prostaglandins. PubMed. [Link]

-

LC-MS/MS method development for anti- oxidative biomarkers. Universidade de Lisboa. [Link]

-

Biological activities of 17-phenyl-18,19,20-trinorprostaglandins. PubMed. [Link]

-

Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. PubMed Central. [Link]

-

Biosynthesis of Prostaglandins. Chemistry LibreTexts. [Link]

-

Pro- and Anti-Inflammatory Prostaglandins and Cytokines in Humans: A Mini Review. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandins E3 and F3 alpha are excreted in human urine after ingestion of n - 3 polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. The anti-inflammatory effects of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Enigma: A Technical Guide to the Potential Biological Role of 17-trans Prostaglandin F3alpha

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document serves as an in-depth technical guide on the potential biological significance of 17-trans Prostaglandin F3alpha (17-trans-PGF3α), a largely uncharacterized lipid mediator. As a Senior Application Scientist, the aim is to provide a comprehensive resource that not only summarizes the current landscape but also offers a robust framework for future research. Given the nascent stage of investigation into this specific molecule, this guide will extrapolate from the well-established biology of its close structural analogs, Prostaglandin F2alpha (PGF2α) and Prostaglandin F3alpha (PGF3α), and its putative origin from the metabolism of dietary trans fatty acids. We will delve into hypothesized biological roles, the underlying signaling paradigms, and provide detailed, actionable experimental protocols to empower researchers to elucidate the function of this intriguing prostaglandin isomer.

Introduction: The Prostaglandin F-series and the Emergence of a Novel Isomer

Prostaglandins are a class of lipid compounds with diverse hormone-like effects that are central to numerous physiological and pathological processes, including inflammation, immune response, and smooth muscle contraction.[1][2] They are synthesized from 20-carbon essential fatty acids via the cyclooxygenase (COX) pathway.[3] The F-series prostaglandins, particularly PGF2α, are well-characterized for their potent biological activities, primarily mediated through the G-protein coupled receptor known as the FP receptor.[4][5]

17-trans-PGF3α is a geometric isomer of PGF3α, distinguished by a trans double bond at the 17th carbon position. Its existence is postulated to arise from the COX-mediated metabolism of trans dietary fatty acids. While there is a notable absence of published research on the specific biological activities of 17-trans-PGF3α, its structural similarity to PGF2α and PGF3α provides a logical starting point for hypothesizing its potential roles. One commercial supplier has suggested it may possess anti-inflammatory activity, a claim that warrants rigorous scientific investigation.

Biosynthesis: A Putative Link to Dietary Trans Fatty Acids

The canonical prostaglandin synthesis pathway begins with the liberation of arachidonic acid (an omega-6 fatty acid) or eicosapentaenoic acid (an omega-3 fatty acid) from the cell membrane by phospholipase A2. Cyclooxygenase (COX) enzymes then convert these fatty acids into the unstable intermediate Prostaglandin H2 (PGH2) or Prostaglandin H3 (PGH3), respectively.[3] These intermediates are then further metabolized by specific synthases into various prostaglandins.

The formation of 17-trans-PGF3α likely follows a similar enzymatic cascade, but with a trans fatty acid as the initial substrate. Dietary trans fatty acids can be incorporated into cell membranes and may become substrates for COX enzymes.[6] Specifically, a trans isomer of an omega-3 fatty acid could be converted by COX-2 into a trans-prostaglandin intermediate, which is then reduced to 17-trans-PGF3α. It is important to note that high levels of dietary trans fatty acids have been shown to potentially impair overall prostaglandin production.[6]

Caption: Putative biosynthetic pathway for 17-trans-PGF3alpha.

Hypothesized Biological Roles and Mechanisms of Action

Based on the known functions of PGF2α and PGF3α, we can propose several potential biological roles for 17-trans-PGF3α. These hypotheses provide a foundation for experimental investigation.

Interaction with the FP Receptor and Downstream Signaling

The primary target for PGF-series prostaglandins is the FP receptor, a Gq-coupled receptor.[4] PGF2α is its most potent endogenous ligand.[4] Upon activation, the FP receptor stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7] This signaling cascade is central to many of the physiological effects of PGF2α, including smooth muscle contraction.

Furthermore, FP receptor activation can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2), indicating crosstalk with the MAPK signaling pathway.[8]

It is plausible that 17-trans-PGF3α acts as a modulator of the FP receptor. The key questions to address are its binding affinity and efficacy compared to PGF2α and PGF3α. The presence of the trans double bond may alter its conformation, potentially leading to:

-

Agonism: Binding to and activating the FP receptor, though likely with different potency and efficacy than its cis counterparts.

-

Antagonism: Binding to the FP receptor without activating it, thereby blocking the effects of endogenous PGF2α.

-

Partial Agonism: Binding to and partially activating the FP receptor.

| Prostaglandin | Receptor | Primary Signaling Pathway |

| PGF2α | FP | Gq -> PLC -> IP3 + DAG -> Ca2+ + PKC |

| PGF3α | FP | Gq -> PLC -> IP3 + DAG -> Ca2+ + PKC |

| 17-trans-PGF3α (Hypothesized) | FP (putative) | To be determined (likely Gq-mediated) |

digraph "FP_Receptor_Signaling" { graph [fontname = "Arial", label="Hypothesized FP Receptor Signaling of 17-trans-PGF3alpha", labelloc=t, fontsize=14]; node [shape=box, style=rounded, fontname = "Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname = "Arial", fontsize=9];"17_trans_PGF3a" [label="17-trans-PGF3alpha", fillcolor="#FBBC05", fontcolor="#202124"]; "FP_Receptor" [label="FP Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Gq" [label="Gq protein", shape=ellipse]; "PLC" [label="Phospholipase C (PLC)", shape=ellipse]; "PIP2" [label="PIP2"]; "IP3" [label="IP3"]; "DAG" [label="DAG"]; "Ca_release" [label="Intracellular Ca2+\nRelease"]; "PKC" [label="Protein Kinase C\n(PKC)"]; "ERK" [label="ERK1/2 Phosphorylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cellular_Response" [label="Cellular Response\n(e.g., smooth muscle contraction,\n gene expression)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"17_trans_PGF3a" -> "FP_Receptor"; "FP_Receptor" -> "Gq"; "Gq" -> "PLC"; "PLC" -> "IP3" [label="hydrolyzes PIP2 to"]; "PLC" -> "DAG" [label="hydrolyzes PIP2 to"]; "IP3" -> "Ca_release"; "DAG" -> "PKC"; "PKC" -> "ERK"; "Ca_release" -> "Cellular_Response"; "PKC" -> "Cellular_Response"; "ERK" -> "Cellular_Response"; }

Caption: Hypothesized signaling cascade for 17-trans-PGF3alpha via the FP receptor.

Potential Physiological and Pathophysiological Roles

Given the widespread expression of the FP receptor in tissues such as the uterine myometrium, eye, and vascular smooth muscle, the biological effects of 17-trans-PGF3α could be diverse.[4][9][10]

-

Reproductive Biology: PGF2α is a potent luteolytic agent and stimulates uterine contractions.[5] 17-trans-PGF3α could potentially modulate these processes, with implications for fertility and parturition.

-

Ocular Physiology: Analogs of PGF2α are used to lower intraocular pressure in the treatment of glaucoma.[11] Investigating the effect of 17-trans-PGF3α on aqueous humor dynamics is a promising avenue.

-

Cardiovascular System: PGF2α can induce vasoconstriction and has been implicated in the regulation of blood pressure.[5] The impact of 17-trans-PGF3α on vascular tone warrants investigation.

-

Inflammation: While PGF2α is generally considered pro-inflammatory, the claim of anti-inflammatory activity for 17-trans-PGF3α is intriguing.[12] This could be due to receptor antagonism or biased agonism, leading to the activation of anti-inflammatory pathways. It is also known that omega-3 fatty acids can compete with arachidonic acid for COX enzymes, leading to the production of less inflammatory eicosanoids.[13]

Experimental Protocols for Functional Characterization

To move from hypothesis to evidence, a systematic experimental approach is required. The following protocols provide a framework for the initial characterization of 17-trans-PGF3α.

In Vitro Receptor Binding and Activation Assays

Objective: To determine the binding affinity and functional activity of 17-trans-PGF3α at the human FP receptor.

Cell Line: HEK293 cells stably expressing the human FP receptor (HEK-FP).

Principle: This assay measures the ability of 17-trans-PGF3α to displace a radiolabeled PGF2α analog from the FP receptor.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture HEK-FP cells to confluence.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Centrifuge at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer and determine protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add a constant concentration of radiolabeled ligand (e.g., [3H]-PGF2α).

-

Add increasing concentrations of unlabeled 17-trans-PGF3α or PGF2α (as a positive control).

-

Add a fixed amount of membrane preparation to initiate the binding.

-

Incubate at room temperature for a defined period (e.g., 60-90 minutes).

-

-

Separation and Detection:

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).

-

Principle: This assay measures the increase in intracellular calcium concentration following receptor activation, a direct consequence of Gq signaling.[14]

Step-by-Step Methodology:

-

Cell Preparation:

-

Seed HEK-FP cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

Wash the cells with a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

-

Stimulation and Measurement:

-

Use a fluorescence plate reader equipped with an automated injection system.

-

Measure the baseline fluorescence for a short period.

-

Inject increasing concentrations of 17-trans-PGF3α or a control agonist (PGF2α).

-

Immediately begin recording the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence (peak - baseline).

-

Plot the response against the log concentration of the agonist to generate a dose-response curve and determine the EC50 (concentration that produces 50% of the maximal response).

-

Caption: A streamlined workflow for the experimental characterization of 17-trans-PGF3alpha.

Downstream Signaling and Cellular Function Assays

Principle: As IP3 is rapidly metabolized, measuring the accumulation of its more stable downstream metabolite, inositol monophosphate (IP1), provides a robust measure of PLC activation.[15]

Step-by-Step Methodology:

-

Cell Stimulation:

-

Culture HEK-FP cells in a 96-well plate.

-

Pre-incubate the cells with a buffer containing LiCl. LiCl inhibits the degradation of IP1, allowing it to accumulate.

-

Add increasing concentrations of 17-trans-PGF3α or a control agonist and incubate for a defined period.

-

-

Lysis and Detection:

-

Lyse the cells.

-

Detect the accumulated IP1 using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kit, following the manufacturer's protocol.

-

-

Data Analysis:

-

Generate a dose-response curve and calculate the EC50 for IP1 accumulation.

-

Principle: To determine if 17-trans-PGF3α induces MAPK pathway activation, the phosphorylation of ERK1/2 can be measured by Western blotting.[16]

Step-by-Step Methodology:

-

Cell Treatment and Lysis:

-

Serum-starve HEK-FP cells to reduce basal ERK phosphorylation.

-

Treat cells with 17-trans-PGF3α for various time points (e.g., 2, 5, 10, 30 minutes).

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE.

-

-

Western Blotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Normalization and Analysis:

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.

-

Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.

-

Future Directions and Concluding Remarks

The study of 17-trans-Prostaglandin F3alpha is in its infancy. The experimental framework provided in this guide offers a clear path to understanding its fundamental pharmacology and cellular effects. Future research should extend these initial in vitro findings to more complex biological systems, including primary cell cultures and in vivo animal models, to explore its role in reproductive, ocular, cardiovascular, and inflammatory processes.

The potential for 17-trans-PGF3α to act as a selective modulator of the FP receptor, perhaps with biased signaling properties, makes it a compelling target for further investigation. Its origin from dietary trans fatty acids also raises important questions about the impact of diet on the prostanoid signaling landscape. By systematically applying the principles and protocols outlined herein, the scientific community can begin to unravel the biological significance of this enigmatic prostaglandin.

References

-

Prostaglandin F receptor. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

- Ostermann, A. I., et al. (2011). Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids. Journal of Biological Chemistry, 286(22), 19812-19824.

- Yu, Y., & Funk, C. D. (2012). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in Pharmacology, 3, 16.

- Serrero, G., & Lepak, N. M. (1997). Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium.

- Ding, X. Z., Hennig, R., & Adrian, T. E. (2005).

- Yuan, C., et al. (2016). Cyclooxygenase Allosterism, Fatty Acid-mediated Cross-talk between Monomers of Cyclooxygenase Homodimers. Journal of Biological Chemistry, 291(5), 2261-2273.

- Ghosh, E., Nidhi, K., & Shukla, A. K. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 149, 15-25.

- Wang, L., et al. (2016). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS Discovery, 21(7), 886-894.

- Shmygol, A., et al. (2023). THE ROLE OF PROSTAGLANDIN F2α IN PATHOGENESIS OF INFLAMMATORY PROCESSES. Wiadomości Lekarskie, 76(8), 1735-1740.

- Bogan, R. L., et al. (2009). Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle. Endocrinology, 150(6), 2873-2880.

- Sebokova, E., et al. (1987). Prostaglandins and their precursors in tissues from rats fed on trans, trans-linoleate. Biochemical Journal, 246(3), 635-641.

- Goel, M., et al. (2010). Prostaglandins. In StatPearls.

- Kim, J., & Kim, J. (2018). Prostaglandin Pathways: Opportunities for Cancer Prevention and Therapy. Cancer Prevention Research, 11(7), 387-396.

- Arany, E., et al. (2005).

- Fujino, H., et al. (2003). PGF2α Stimulates FP Prostanoid Receptor Mediated Crosstalk Between Ras/Raf Signaling and Tcf Transcriptional Activation. Journal of Biological Chemistry, 278(39), 37471-37478.

- Horton, E. W. (1965). Biological activities of pure prostaglandins. Experientia, 21(3), 113-118.

- Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual Review of Biochemistry, 69, 145-182.

- Jabbour, H. N., et al. (2007). Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element. The Journal of Steroid Biochemistry and Molecular Biology, 104(3-5), 223-231.

- Ayoub, M. A., et al. (2014). Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format. ASSAY and Drug Development Technologies, 12(5), 285-297.

- Hill, E. G., et al. (1979). Metabolism of trans fatty acids with emphasis on the effects of trans, trans-octadecadienoate on lipid composition, essential fatty acid, and prostaglandins: an overview. The American Journal of Clinical Nutrition, 32(2), 311-319.

- Wilson, M. P., et al. (2025). Pools of Independently Cycling Inositol Phosphates Revealed by Pulse Labeling with 18O-Water. Journal of the American Chemical Society.

- Inglese, J., et al. (2012). Phospho-ERK Assays. In Assay Guidance Manual.

- Lohse, M. J., et al. (2017). Using Calcium Imaging as a Readout of GPCR Activation. Current Protocols in Pharmacology, 78, 2.1.1-2.1.16.

- Kiefer, J. R., et al. (2010). Structural basis of fatty acid substrate binding to cyclooxygenase-2. Journal of Biological Chemistry, 285(41), 31745-31754.

- Nima, Z. A., et al. (2022). Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. Molecules, 27(19), 6543.

- Holman, R. T., & Mahfouz, M. M. (1981). Prostaglandins and their precursors in tissues from rats fed on trans,trans linoleate. Progress in Lipid Research, 20, 157-160.

- Guan, Y., et al. (1998). Expression of the prostaglandin F receptor (FP) gene along the mouse genitourinary tract. American Journal of Physiology-Renal Physiology, 275(5), F798-F806.

- Gu, C., et al. (2021). The Inositol Phosphate System—A Coordinator of Metabolic Adaptability. International Journal of Molecular Sciences, 22(16), 8788.

- Lecka-Czernik, B., et al. (1999). Cox-2 inhibitory effects of naturally occurring and modified fatty acids. Journal of Lipid Research, 40(5), 907-914.

- Bennallack, P. R., et al. (2017). Inositol Phosphate Accumulation in Vivo Provides a Measure of Muscarinic M1 Receptor Activation. Journal of Pharmacology and Experimental Therapeutics, 360(1), 123-133.

- Schlötzer-Schrehardt, U., et al. (2002). Expression and Localization of FP and EP Prostanoid Receptor Subtypes in Human Ocular Tissues. Investigative Ophthalmology & Visual Science, 43(5), 1475-1487.

- Tian, W., et al. (2011). Using calcium imaging as a readout of GPCR activation. Methods in Molecular Biology, 746, 115-129.

-

Eoxin. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

- Kitanaka, J., et al. (2001). Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes. British Journal of Pharmacology, 132(1), 151-160.

- Al-Hasani, R., et al. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. PLoS One, 17(9), e0274535.

- Schönleben, M., et al. (2022). Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF). Journal of Medicinal Chemistry, 65(13), 9036-9055.

- Gaugler, M., et al. (2022).

- Chen, Y. C., et al. (2023). Effectiveness of Eicosapentaenoic and Docosahexaenoic Acid Supplementation for Reducing Uremic Pruritus: A Meta-Analysis of Randomized Controlled Trials. Nutrients, 15(13), 2999.

- Macedo-Junior, S. J., et al. (2021). Visualizing Shifts on Neuron-Glia Circuit with the Calcium Imaging Technique. Journal of Visualized Experiments, (175), e62881.

-

Fatty acid synthesis. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

- myo-INOSITOL (Assay Kit). (n.d.). Megazyme.

Sources

- 1. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Lipoxygenase and cyclooxygenase metabolism: new insights in treatment and chemoprevention of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 5. Prostaglandins and their precursors in tissues from rats fed on trans, trans-linoleate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of trans fatty acids with emphasis on the effects of trans, trans-octadecadienoate on lipid composition, essential fatty acid, and prostaglandins: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aocs.org [aocs.org]

- 9. Prostaglandin F receptor expression in intrauterine tissues of pregnant rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Expression and localization of FP and EP prostanoid receptor subtypes in human ocular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. bosterbio.com [bosterbio.com]

- 13. mdpi.com [mdpi.com]

- 14. Using calcium imaging as a readout of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inositol Phosphate Accumulation in Vivo Provides a Measure of Muscarinic M1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Enigmatic Isomer: A Scientific Roadmap to the Discovery and Characterization of 17-trans PGF3alpha

An In-depth Technical Guide for the Scientific Community

Abstract: Prostaglandins of the F-series are critical lipid mediators involved in a myriad of physiological and pathological processes. While PGF2α is extensively studied, the 3-series prostaglandins, derived from eicosapentaenoic acid (EPA), represent a less explored but potentially significant area of research. This guide focuses on a specific, yet uncharacterized molecule: 17-trans PGF3alpha. Currently, scientific literature on the biological activity of this isomer is nascent.[1] This document, therefore, serves a dual purpose: to consolidate the foundational knowledge of PGF3α and to provide a comprehensive, technically-grounded roadmap for the scientific community to undertake the synthesis, characterization, and functional elucidation of 17-trans PGF3alpha. We present hypothetical, yet field-proven, experimental workflows, analytical methodologies, and signaling pathway investigations designed to unveil the potential role of this novel prostanoid.

Part 1: Foundational Understanding: The Prostaglandin F3-alpha Landscape

Prostaglandins are a class of eicosanoids derived from the enzymatic modification of 20-carbon essential fatty acids. The "3-series" prostaglandins, including PGF3alpha, originate from the omega-3 fatty acid, eicosapentaenoic acid (EPA). This biosynthetic origin distinguishes them from the more commonly studied "2-series" prostaglandins, which are derived from the omega-6 fatty acid, arachidonic acid.

Biosynthesis of PGF3alpha

The biosynthesis of PGF3alpha is initiated by the action of cyclooxygenase (COX) enzymes on EPA, leading to the formation of the unstable intermediate, PGH3. Subsequent reduction of the endoperoxide by prostaglandin F synthase results in the formation of PGF3alpha.

Caption: Proposed workflow for synthesis and purification.

Protocol: High-Performance Liquid Chromatography (HPLC) Purification

-

Column: A C18 reverse-phase column is recommended.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm) and/or mass spectrometry (LC-MS).

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Solvent Evaporation: Remove the solvent under reduced pressure to yield the purified compound.

Step 2: Structural and Analytical Characterization

Once purified, the identity and structure of the synthesized 17-trans PGF3alpha must be unequivocally confirmed.

Analytical Techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. Techniques like electron-capture GC-MS can be highly sensitive for prostaglandins after derivatization. [2]* Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the precise stereochemistry and confirming the trans configuration of the double bond at C17.

Step 3: In Vitro Biological Characterization

With a confirmed pure standard, the biological activity can be investigated. The initial focus should be on known prostaglandin receptors, particularly the FP receptor, which is the primary target for PGF2alpha.

Proposed In Vitro Testing Cascade:

Caption: A tiered approach for in vitro biological evaluation.

Protocol: FP Receptor Binding Assay

-

Source of Receptor: Membranes from cells overexpressing the human FP receptor.

-

Radioligand: [3H]-PGF2alpha.

-

Incubation: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of 17-trans PGF3alpha.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Detection: Quantify the bound radioactivity using liquid scintillation counting.

-

Analysis: Determine the inhibitory concentration (IC50) and calculate the binding affinity (Ki).

Step 4: Elucidation of Signaling Pathways

Should 17-trans PGF3alpha demonstrate activity at the FP receptor, the downstream signaling cascade should be investigated. The canonical PGF2alpha-FP receptor pathway involves the activation of Gq protein, leading to phospholipase C (PLC) activation and subsequent mobilization of intracellular calcium. [3] Hypothesized Signaling Pathway for 17-trans PGF3alpha:

Caption: Potential signaling cascade following FP receptor activation.

Protocol: Intracellular Calcium Mobilization Assay

-

Cell Line: A cell line endogenously or exogenously expressing the FP receptor (e.g., HEK293-FP).

-

Calcium Indicator Dye: Load cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulation: Add varying concentrations of 17-trans PGF3alpha.

-

Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.

-

Analysis: Quantify the dose-dependent increase in intracellular calcium to determine the EC50.

Part 4: Future Directions and Therapeutic Potential

The characterization of 17-trans PGF3alpha could open new avenues in prostanoid research. Depending on its stability, potency, and receptor selectivity, it could have unique therapeutic applications or serve as a biomarker for the consumption of trans fatty acids. Further research should also explore its potential interaction with other prostanoid receptors (e.g., EP, DP, IP, TP) to build a comprehensive pharmacological profile. The development of specific antibodies and immunoassays would be crucial for its detection in biological samples.

References

-

Lange, K., Peskar, B. A., & Peskar, B. M. (1989). Effect of prostaglandin F3 alpha on gastric mucosal injury by ethanol in rats. British journal of pharmacology, 97(2), 633–638. [Link]

-

Samuelsson, B. (1964). Identification of prostaglandin F3-alpha in bovine lung. Biochimica et biophysica acta, 84, 707–713. [Link]

-

Wickramasinghe, S. R., & Frew, T. N. (2012). Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps. Nature, 489(7415), 290–294. [Link]

-

Yuan, Y., & Brash, A. R. (2002). Total synthesis of 17-isoLevuglandin E4 and the structure of C22-PGF4alpha. The Journal of organic chemistry, 67(19), 6705–6714. [Link]

-

Sales, K. J., Milne, S. A., Williams, A. R., Anderson, R. A., & Jabbour, H. N. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways. The Journal of clinical endocrinology and metabolism, 89(2), 986–993. [Link]

-

Wickremasinghe, A. J., & Joullié, M. M. (1983). Synthesis of [17,18-3H] trans-13-azaprostanoic acid. A labeled probe for the PGH2/TXA2 receptor. Journal of medicinal chemistry, 26(5), 692–696. [Link]

-

Wickham, K. A., & Levitt, D. G. (1975). An electron-capture gas-liquid-chromatographic method for the determination of prostaglandin F2alpha in biological fluids. Biochemical Society transactions, 3(1), 111–113. [Link]

-

PubChem. 8-iso-Prostaglandin F3alpha. [Link]

-

LIPID MAPS. 5-trans PGF2alpha. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. An electron-capture gas-liquid-chromatographic method for the determination of prostaglandin F2alpha in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Sources of 17-trans Prostaglandin F3α: A Technical Guide for Researchers

Introduction

Prostaglandins are a class of lipid signaling molecules that play crucial roles in a myriad of physiological and pathological processes, including inflammation, pain, and cardiovascular homeostasis.[1] The diversity of their biological functions is a direct result of their complex and tightly regulated biosynthetic pathways. This technical guide delves into the endogenous sources of a lesser-characterized prostaglandin, 17-trans Prostaglandin F3α (17-trans-PGF3α). While its biological activity remains largely unexplored, its structural similarity to other F-series prostaglandins suggests a potential role in various biological systems.[2] This document provides a hypothesized biosynthetic pathway for 17-trans-PGF3α, drawing parallels from well-established prostaglandin synthesis, and offers detailed experimental protocols for its investigation.

Hypothesized Biosynthetic Pathway of 17-trans Prostaglandin F3α

It is postulated that 17-trans-PGF3α is a metabolic product of trans dietary fatty acids.[2][3] Specifically, its synthesis likely originates from a trans isomer of eicosapentaenoic acid (EPA), a 20-carbon omega-3 fatty acid. The conversion of this precursor to 17-trans-PGF3α is a multi-step enzymatic process, primarily involving cyclooxygenase (COX) and aldo-keto reductase (AKR) enzymes.

The proposed pathway begins with the liberation of a trans-eicosapentaenoic acid from the sn-2 position of membrane phospholipids by the action of phospholipase A2. This free fatty acid then serves as a substrate for a cyclooxygenase enzyme, likely COX-2, given its broader substrate specificity compared to COX-1.[1][4] COX-2 catalyzes the addition of two molecules of oxygen to the fatty acid backbone, forming an unstable endoperoxide intermediate, trans-Prostaglandin G3 (trans-PGG3). This is followed by the peroxidase activity of COX-2, which reduces the hydroperoxy group at C-15 to a hydroxyl group, yielding trans-Prostaglandin H3 (trans-PGH3).

The final step in the formation of 17-trans-PGF3α is the reduction of the endoperoxide bridge of trans-PGH3. This reaction is catalyzed by a Prostaglandin F synthase (PGFS), which is a member of the aldo-keto reductase (AKR) superfamily.[5][6] Specifically, enzymes such as AKR1C3 have been shown to possess PGF synthase activity, converting PGH2 to PGF2α.[6] It is highly probable that a similar enzyme facilitates the conversion of trans-PGH3 to 17-trans-PGF3α.

Experimental Workflow for the Investigation of 17-trans-PGF3α Biosynthesis

The following section outlines a comprehensive experimental workflow designed to investigate the endogenous production of 17-trans-PGF3α in a cellular model. This workflow is structured to allow for the systematic evaluation of the proposed biosynthetic pathway.

Part 1: Cell Culture and Stimulation

Rationale: Macrophages are a relevant cell type for studying prostaglandin synthesis as they express high levels of COX-2, particularly upon stimulation. The use of a specific trans-isomer of EPA as a stimulus is crucial for tracing the proposed biosynthetic pathway.

Protocol:

-

Cell Seeding: Seed a macrophage cell line (e.g., RAW 264.7) in 6-well plates at a density of 1 x 10^6 cells/well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Incubate at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Stimulation: After 24 hours, replace the medium with serum-free DMEM. Add the trans-eicosapentaenoic acid precursor to a final concentration of 10 µM. As a positive control for prostaglandin synthesis, stimulate a separate set of wells with arachidonic acid (10 µM). Include a vehicle control (e.g., ethanol).

-

Incubation: Incubate the cells for 6 hours. This time point is often optimal for detecting prostaglandin production.

-

Supernatant Collection: Following incubation, collect the cell culture supernatant and centrifuge at 500 x g for 5 minutes to remove any detached cells. The supernatant can be stored at -80°C until extraction.

Part 2: Prostaglandin Extraction

Rationale: Solid-phase extraction (SPE) is a robust method for purifying and concentrating prostaglandins from complex biological matrices like cell culture supernatant.[7] Acidification of the sample protonates the carboxylic acid group of the prostaglandins, increasing their retention on the C18 stationary phase.

Protocol:

-

Sample Acidification: Acidify the collected supernatant to a pH of 3.5 using 2N HCl.[8]

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially washing with 5 mL of ethanol and 5 mL of deionized water.

-

Sample Loading: Load the acidified supernatant onto the conditioned C18 cartridge at a flow rate of approximately 1 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water followed by 5 mL of 15% ethanol to remove polar impurities.

-

Elution: Elute the prostaglandins from the cartridge with 5 mL of methyl formate or ethyl acetate.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of a 50:50 methanol:water solution for LC-MS/MS analysis.

Part 3: LC-MS/MS Analysis

Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the high sensitivity and specificity required for the accurate quantification of low-abundance lipids like prostaglandins.[2][9] The use of a stable isotope-labeled internal standard is critical for correcting for any sample loss during preparation and for variations in instrument response.

Instrumentation and Parameters:

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20-95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Tandem Mass Spectrometry | |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (m/z) | 351.2 (for PGF3α, hypothetical for 17-trans) |

| Product Ion 1 (m/z) | 193.1 (hypothetical) |

| Product Ion 2 (m/z) | 271.2 (hypothetical) |

| Collision Energy | Optimized for each transition |

| Internal Standard | d4-PGF2α |

Protocol:

-

Standard Curve Preparation: Prepare a series of calibration standards of 17-trans-PGF3α (if available) in the range of 1-1000 pg/mL in the reconstitution solvent. Spike each standard with the internal standard (d4-PGF2α) at a fixed concentration.

-

Sample Analysis: Inject the reconstituted samples and calibration standards into the LC-MS/MS system.

-

Data Acquisition: Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for 17-trans-PGF3α and the internal standard.

Conclusion

The study of 17-trans-PGF3α represents an opportunity to expand our understanding of the metabolic fate of dietary trans fatty acids and to potentially uncover novel biological activities of this unique prostaglandin. The biosynthetic pathway and experimental workflows detailed in this guide provide a robust framework for researchers to begin to unravel the endogenous sources and potential significance of 17-trans-PGF3α. The application of sensitive analytical techniques such as LC-MS/MS will be paramount in accurately detecting and quantifying this lipid mediator in biological systems.

References

- Watanabe, K. (2002). Enzymatic formation of prostaglandin F2 alpha in human brain. Journal of Biochemistry, 132(3), 401-407.

- Shimasaki, T., et al. (2013). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of Lipid Research, 54(1), 245-254.

- Ding, X. Z., Hennig, R., & Adrian, T. E. (2005). Lipoxygenase and cyclooxygenase metabolism: new insights in treatment and chemoprevention of pancreatic cancer. Molecular cancer, 4(1), 1-11.

- Kallak, T. K., & Uden, P. C. (2003). Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites.

- Watanabe, K. (2011). Recent reports about enzymes related to the synthesis of prostaglandin (PG) F(2) (PGF(2α) and 9α, 11β-PGF(2)). Journal of Biochemistry, 150(6), 599-605.

-

Wikipedia. Prostaglandin F synthase. Available from: [Link]

- Penning, T. M. (2015). The aldo-keto reductases (AKRs): overview. Chemical-biological interactions, 234, 236-246.

- Yaden, B. C., et al. (2011). Prostaglandin extraction and analysis in Caenorhabditis elegans. Journal of visualized experiments: JoVE, (52).

- Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986-1000.

-

University of California, San Francisco. Tandem mass spectrometry analysis of prostaglandins and isoprostanes. Available from: [Link]

- Le, A., & Maccarrone, M. (2017). Advances in targeted liquid chromatography-tandem mass spectrometry methods for endocannabinoid and N-acylethanolamine quantification in biological matrices: A systematic review. Cannabis and cannabinoid research, 2(1), 210-226.

- Groeger, A. L., & Freeman, B. A. (2010). Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids. Chemistry & biology, 17(5), 465-475.

- Byrns, P. J., & Penning, T. M. (2009). Role of aldo-keto reductase enzymes in mediating the timing of parturition. Frontiers in bioscience (Landmark edition), 14, 2934-2949.

-

Ahern, K. (2010). Fatty Acid Synthesis/Prostaglandins. YouTube. Available from: [Link]

-

Proteopedia. Prostaglandin F synthase. Available from: [Link]

- Kiefer, J. R., et al. (2000). Structural and chemical biology of the interaction of cyclooxygenase with substrates and non-steroidal anti-inflammatory drugs. Chemical reviews, 100(11), 4055-4086.

Sources

- 1. Interactions of fatty acids, nonsteroidal anti-inflammatory drugs, and coxibs with the catalytic and allosteric subunits of cyclooxygenases-1 and -2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandins and their precursors in tissues from rats fed on trans, trans-linoleate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Prostaglandin F synthase - Wikipedia [en.wikipedia.org]

- 6. proteopedia.org [proteopedia.org]

- 7. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

17-trans Prostaglandin F3alpha: A Technical Guide for the Research Professional

An In-depth Examination of a Novel Eicosanoid: From Physicochemical Properties to Future Research Directions

Foreword: Charting the Unexplored Territory of a Potential Endogenous Mediator

As Senior Application Scientists, we are often tasked with elucidating the roles of novel bioactive lipids. 17-trans Prostaglandin F3alpha (17-trans PGF3α) represents a fascinating frontier in eicosanoid research. With the molecular formula C20H32O5, this compound is a geometric isomer of Prostaglandin F3alpha and is hypothesized to be a metabolite of trans dietary fatty acids. While its direct biological functions remain largely uncharacterized in published literature, its structural relationship to the well-studied prostaglandin F-series suggests a potential role in various physiological and pathophysiological processes. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of what is currently known about 17-trans PGF3α, and to offer a scientifically grounded framework for its future investigation. We will delve into its physicochemical properties, explore the established biosynthetic and signaling pathways of its close structural analogs, and provide detailed methodologies for its analysis. Our objective is to equip the scientific community with the foundational knowledge necessary to unlock the biological significance of this intriguing molecule.

Section 1: Physicochemical Profile of 17-trans Prostaglandin F3alpha

A thorough understanding of a molecule's physical and chemical properties is fundamental to any investigation. These characteristics dictate its behavior in biological systems and inform the selection of appropriate analytical techniques. The table below summarizes the key physicochemical data for 17-trans PGF3α.

| Property | Value | Source |

| Molecular Formula | C20H32O5 | [1] |

| Molecular Weight | 352.47 g/mol | [1] |

| IUPAC Name | (Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)cyclopentyl)hept-5-enoic acid | Inferred from structure |

| CAS Number | 211100-24-2 | |

| Physical Form | Solid | [2] |

| Purity | ≥98% (Commercially available) | |

| Storage Conditions | -20°C for long-term stability | |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF |

Section 2: Biosynthesis of the Prostaglandin F3-Series: A Putative Pathway for 17-trans PGF3α

While the specific enzymatic pathway leading to 17-trans PGF3α has not been elucidated, its formation can be hypothesized based on the well-established cyclooxygenase (COX) pathway for omega-3 fatty acids. Prostaglandins of the 3-series are derived from eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid. The presence of a trans bond at the 17th position suggests that the precursor fatty acid may be a trans-isomer of EPA, potentially originating from dietary sources.

The canonical biosynthesis of PGF3α from EPA involves the following key steps:

-

Release of EPA: Phospholipase A2 (PLA2) hydrolyzes membrane phospholipids to release EPA.

-

Cyclooxygenation: Cyclooxygenase (COX-1 or COX-2) enzymes convert EPA into the unstable endoperoxide intermediate, Prostaglandin G3 (PGG3).

-

Peroxidation: The same COX enzyme then reduces the hydroperoxy group of PGG3 to a hydroxyl group, forming Prostaglandin H3 (PGH3).

-

Reduction: Prostaglandin F synthase (such as aldose reductase) reduces the ketone group at C-9 of PGH3 to a hydroxyl group, yielding Prostaglandin F3alpha.

It is plausible that a trans-isomer of EPA could be similarly metabolized by this enzymatic cascade to produce 17-trans PGF3α.

Caption: Putative biosynthetic pathway of 17-trans PGF3α from a trans-isomer of eicosapentaenoic acid.

Section 3: Biological Context: Inferences from the Prostaglandin F-Series

Although direct biological activity for 17-trans PGF3α has not been reported, the functions of its close relatives, PGF3α and PGF2α, provide a valuable framework for hypothesizing its potential roles. Prostaglandins of the F-series are known to exert their effects by binding to the G-protein coupled prostaglandin F receptor (FP receptor).

Established Roles of PGF2α:

-

Female Reproductive System: PGF2α is a potent luteolytic agent, inducing the regression of the corpus luteum. It also stimulates uterine contractions and is involved in parturition.

-

Cardiovascular System: PGF2α can act as a vasoconstrictor and has been implicated in the regulation of blood pressure.

-

Inflammation: While the role of PGF2α in inflammation is complex, it is generally considered to be a pro-inflammatory mediator.

Known Biological Activity of PGF3α:

-